1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl acetate
Description
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl acetate is a pyridine-derived compound featuring a 3-chloro-5-(trifluoromethyl)pyridinyl core linked to an ethyl acetate group. Its molecular formula is C₁₀H₉ClF₃NO₂, with a molecular weight of 283.64 g/mol. The compound’s ester functionality may influence its reactivity, solubility, and metabolic stability compared to related amides or carboxylic acids.
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3NO2/c1-5(17-6(2)16)9-8(11)3-7(4-15-9)10(12,13)14/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSNVLYFCACUQCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=N1)C(F)(F)F)Cl)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution (NAS)
DCTFP’s 2- and 3-chloro groups exhibit differential reactivity due to electronic effects from the trifluoromethyl substituent. In fluopyram intermediate synthesis, the 3-chloro position is selectively replaced with acetonitrile under alkaline conditions. Adapting this for ethyl acetate introduction would require:
- Nucleophile : A carboxylate or acetyloxyethyl species to displace chloride.
- Catalyst : Palladium tetrakis(triphenylphosphine) with nano TiO₂, which enhances selectivity in DCTFP reactions.
- Solvent : Acetonitrile or dimethylformamide (DMF), given their efficacy in similar substitutions.
A proposed mechanism involves oxidative addition of DCTFP to Pd(0), followed by ligand exchange with the nucleophile and reductive elimination to form the C–O bond.
Catalytic Systems and Optimization
Palladium-Based Catalysts
Patent CN108863915B demonstrates that Pd(PPh₃)₄ combined with nano TiO₂ achieves 99.2% yield in synthesizing 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile. Key parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 110–130°C | ↑ Yield with ↑ Temp |
| Pressure | 2.8–2.9 MPa | Prevents solvent evaporation |
| Catalyst Loading | 4 mg/mmol DCTFP | Maximizes turnover |
| Reaction Time | 10–16 h | Ensures completion |
This system could be modified by replacing acetonitrile with ethyl acetate derivatives, though steric hindrance may require adjusted ligand ratios.
Solvent Selection and Recycling
Patent CN106349159A highlights dichloromethane and acetone as low-toxicity solvents for pyridine substitutions. For ethyl acetate synthesis, solvent polarity must balance nucleophile solubility and side-reaction suppression. A mixed solvent system (e.g., DMF/water) may improve nucleophilicity while enabling phase separation during workup.
Synthetic Pathways and Feasibility
Direct Acetoxylation Route
Step 1 : NAS of DCTFP with potassium ethyl acetate under Pd/TiO₂ catalysis:
$$
\text{DCTFP} + \text{CH}3\text{COOCH}2\text{CH}2\text{OK} \xrightarrow{\text{Pd/TiO}2, 130^\circ\text{C}} \text{Target Compound} + \text{KCl}
$$
Challenges :
- Low nucleophilicity of ethyl acetate necessitates superstoichiometric base (e.g., NaOMe).
- Competing hydrolysis of ethyl acetate at high temperatures.
Mitigation :
Stepwise Functionalization
Step 1 : Synthesize 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanol via nitrile reduction:
$$
\text{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile} \xrightarrow{\text{LiAlH}4} \text{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethanol}
$$
Step 2 : Acetylation with acetic anhydride:
$$
\text{Alcohol} + (\text{CH}3\text{CO})_2\text{O} \xrightarrow{\text{pyridine}} \text{Target Compound}
$$
Advantages :
- Avoids NAS challenges by leveraging established nitrile chemistry.
- Higher yields in acetylation (>95% typical).
Purification and Characterization
Workup Protocols
Post-reaction mixtures from NAS routes require:
Chemical Reactions Analysis
Types of Reactions: 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl acetate can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF) are used.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Dechlorinated pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl acetate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chloro and trifluoromethyl groups can enhance the compound’s binding affinity and specificity towards these targets, influencing biological pathways and processes.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features and properties of 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl acetate with structurally related compounds:
Physicochemical Properties
- Lipophilicity : The ethyl acetate group in the target compound confers moderate lipophilicity, balancing solubility in organic solvents and aqueous environments. In contrast, Fluopyram’s benzamide group increases hydrophobicity, enhancing membrane permeability .
- Stability : Esters like the target compound are prone to hydrolysis under acidic or alkaline conditions, whereas amides (e.g., Fluopyram) and carboxylic acids exhibit greater stability. This impacts shelf life and formulation requirements .
- Molecular Weight : The target compound’s lower molecular weight (283.64 g/mol) compared to Fluopyram (396.71 g/mol) suggests differences in volatility and diffusion rates in biological systems .
Research Findings and Implications
- Biological Activity : While Fluopyram and Haloxyfop are commercially validated agrochemicals, the target compound’s ester group may render it a prodrug or metabolite of active agents. Its efficacy in inhibiting fungal or plant enzymes remains speculative without direct data.
- Toxicity : lists structurally related compounds as acutely toxic, but the absence of the target compound in such lists suggests a distinct toxicological profile. Further studies are required to assess its safety .
- Formulation Potential: The ester’s hydrolytic lability may necessitate encapsulation or stabilization in formulations, contrasting with Fluopyram’s robustness in commercial products .
Biological Activity
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl acetate, also known by its CAS number 866018-08-8, is a compound characterized by a pyridine ring with specific substituents that influence its biological activity. This article explores the compound's biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a trifluoromethyl group and a chloro substituent on the pyridine ring, which are significant for its biological interactions. The molecular formula is and it possesses unique physicochemical properties due to the presence of fluorine atoms.
Cellular Effects : Research indicates that trifluoromethylpyridines, including this compound, can influence various cellular processes such as:
- Cell Proliferation : Promoting or inhibiting cell growth depending on the context.
- Apoptosis : Inducing programmed cell death in certain cancer cell lines.
- Motility and Invasion : Affecting the migratory behavior of cells, which is crucial in cancer metastasis.
- Glucose Metabolism : Modulating metabolic pathways that may impact energy homeostasis in cells.
The biological activity of this compound is believed to occur through:
- Binding Interactions : The compound may bind to specific biomolecules, altering their function.
- Enzyme Inhibition/Activation : It can act as an inhibitor or activator of enzymes involved in various metabolic pathways.
- Gene Expression Modulation : Influencing transcription factors that regulate gene expression related to growth and apoptosis.
Antimicrobial Activity
Studies have demonstrated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives containing trifluoromethyl groups have shown selective activity against pathogens like Chlamydia and Neisseria meningitidis at varying concentrations. The presence of the trifluoromethyl group enhances the potency of these compounds compared to their non-fluorinated analogs .
Case Studies
- Antichlamydial Activity : A study focused on synthesizing derivatives containing the trifluoromethyl group reported moderate antibacterial activity against N. meningitidis and H. influenzae, suggesting that modifications to the structure can yield compounds with enhanced efficacy against specific pathogens .
- Cancer Research : Another investigation revealed that certain derivatives of trifluoromethylpyridines could induce apoptosis in cancer cell lines through mechanisms involving mitochondrial pathways. This highlights the potential of these compounds in cancer therapy .
Comparative Analysis
To understand the unique biological activity of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3-Chloro-5-(trifluoromethyl)pyridine | Structure | Moderate antibacterial activity |
| 1-Chloro-3-iodo-5-(trifluoromethyl)benzene | Structure | Limited biological activity |
This table illustrates how structural variations influence biological outcomes.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl acetate, and how can reaction yields be improved?
- Methodology : The compound is synthesized via nucleophilic substitution or esterification of pyridine derivatives. For example, hydrolysis of ethyl ester precursors under alkaline conditions (e.g., NaOH in ethanol/water) followed by acid workup can yield intermediates for further functionalization . Optimization involves adjusting stoichiometry (e.g., NaOH molar ratios), solvent polarity, and reaction time. LCMS (liquid chromatography-mass spectrometry) is critical for tracking intermediates and verifying molecular ions (e.g., m/z 338 [M+H]+ observed in hydrolysis steps) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?
- Methodology :
- X-ray crystallography provides unambiguous confirmation of the pyridine ring substitution pattern and ester group orientation, as demonstrated in structurally related 3-chloro-5-(trifluoromethyl)pyridin-2-amine derivatives .
- NMR spectroscopy (¹H/¹³C/¹⁹F) identifies chemical environments: trifluoromethyl groups show distinct ¹⁹F signals near -60 ppm, while the acetate group’s methyl protons resonate at ~2.1 ppm .
- LCMS validates molecular weight and purity, particularly during synthetic intermediates’ isolation .
Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodology : The electron-withdrawing trifluoromethyl group deactivates the pyridine ring, directing nucleophilic attack to the 2- or 4-positions. Experimental validation includes competitive reactions with amines or thiols under varying temperatures (e.g., 25–80°C), monitored via TLC or HPLC. Steric effects from the chloro and trifluoromethyl groups may reduce reaction rates, necessitating catalysts like Cu(I) .
Advanced Research Questions
Q. What strategies mitigate regioselectivity challenges during functionalization of the pyridine ring?
- Methodology :
- Directed ortho-metalation : Use directing groups (e.g., acetates) to position catalysts for selective C-H activation at the 4-position .
- Computational modeling : DFT (Density Functional Theory) calculations predict electron density distribution to identify reactive sites. For example, Fukui indices highlight nucleophilic susceptibility at the 2-position .
- Protection/deprotection : Temporary blocking of reactive sites (e.g., silylation of hydroxyl groups) enables sequential functionalization .
Q. How can computational chemistry predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodology :
- Molecular docking : Software like AutoDock Vina simulates binding affinities between the compound and target proteins (e.g., kinases or GPCRs). The trifluoromethyl group’s hydrophobicity enhances binding in lipophilic pockets .
- MD simulations : Assess stability of ligand-protein complexes over nanosecond timescales, with RMSD (root-mean-square deviation) analysis to confirm binding pose retention .
Q. What are the contradictions in reported synthetic yields, and how can they be resolved?
- Methodology : Discrepancies in yields (e.g., 70–85% for ester hydrolysis) may arise from solvent purity, trace moisture, or temperature gradients. Systematic reproducibility studies under inert atmospheres (e.g., N₂) and controlled heating (via microwave or oil bath) can isolate critical variables. Cross-validation using HPLC with internal standards improves accuracy .
Q. How does the compound’s stability under varying pH and temperature conditions impact its application in drug formulation?
- Methodology :
- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions at 40–80°C. Monitor degradation products via UPLC-QTOF to identify hydrolysis pathways (e.g., ester cleavage to acetic acid derivatives) .
- Accelerated stability testing : Store samples at 40°C/75% RH for 1–3 months, with periodic LCMS analysis to establish shelf-life .
Applications in Scientific Research
Q. What role does this compound play in developing kinase inhibitors for oncology research?
- Methodology : The pyridine core serves as a hinge-binding motif in kinase active sites. Structure-activity relationship (SAR) studies involve synthesizing analogs with modified ester groups (e.g., replacing acetate with propionate) and testing inhibitory activity via enzymatic assays (e.g., ADP-Glo™ for ATP competition) .
Q. How is it utilized in materials science for designing liquid crystals or polymers?
- Methodology : The trifluoromethyl group enhances thermal stability and mesophase behavior. Techniques include:
- Polarized optical microscopy (POM) : Observe phase transitions (nematic → isotropic) during heating cycles.
- DSC (Differential Scanning Calorimetry) : Measure transition enthalpies correlated with molecular rigidity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
